N-[(2-hydroxy-4,5-dimethylphenyl)carbamothioyl]thiophene-2-carboxamide
Description
N-[(2-hydroxy-4,5-dimethylphenyl)carbamothioyl]thiophene-2-carboxamide is a compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered heterocyclic compound containing sulfur, which is known for its diverse applications in medicinal chemistry, material science, and industrial chemistry . The compound’s structure includes a thiophene ring, a carbamothioyl group, and a hydroxy-dimethylphenyl group, making it a unique molecule with potential biological and chemical properties.
Properties
IUPAC Name |
N-[(2-hydroxy-4,5-dimethylphenyl)carbamothioyl]thiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O2S2/c1-8-6-10(11(17)7-9(8)2)15-14(19)16-13(18)12-4-3-5-20-12/h3-7,17H,1-2H3,(H2,15,16,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOGUVLSMTRPMCJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C)O)NC(=S)NC(=O)C2=CC=CS2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-[(2-hydroxy-4,5-dimethylphenyl)carbamothioyl]thiophene-2-carboxamide can be achieved through various synthetic routes. One common method involves the condensation reaction of 2-hydroxy-4,5-dimethylphenyl isothiocyanate with thiophene-2-carboxylic acid. The reaction is typically carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane . The reaction conditions include stirring the mixture at room temperature for several hours, followed by purification through recrystallization or column chromatography.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimization for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
N-[(2-hydroxy-4,5-dimethylphenyl)carbamothioyl]thiophene-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of thiol derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the hydroxy group can be replaced by other nucleophiles such as halides or amines.
Common reagents and conditions used in these reactions include organic solvents like ethanol or acetonitrile, and reaction temperatures ranging from room temperature to reflux conditions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
N-[(2-hydroxy-4,5-dimethylphenyl)carbamothioyl]thiophene-2-carboxamide has several scientific research applications:
Industry: It is used in the development of corrosion inhibitors and as a precursor in the synthesis of other industrial chemicals.
Mechanism of Action
The mechanism of action of N-[(2-hydroxy-4,5-dimethylphenyl)carbamothioyl]thiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound’s thiophene ring and carbamothioyl group allow it to bind to enzymes and receptors, potentially inhibiting their activity. The hydroxy-dimethylphenyl group can interact with hydrogen bonding sites, enhancing the compound’s binding affinity. These interactions can lead to the modulation of biological pathways, resulting in the compound’s observed pharmacological effects.
Comparison with Similar Compounds
N-[(2-hydroxy-4,5-dimethylphenyl)carbamothioyl]thiophene-2-carboxamide can be compared with other thiophene derivatives such as:
Suprofen: A nonsteroidal anti-inflammatory drug with a 2-substituted thiophene framework.
Articaine: A dental anesthetic with a 2,3,4-trisubstituted thiophene structure.
Tipepidine: An antitussive agent containing a thiophene nucleus.
The uniqueness of this compound lies in its specific functional groups and their arrangement, which confer distinct chemical and biological properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
